

Solubility and Stability of 6-Bromovanillin: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromovanillin, a halogenated derivative of vanillin, serves as a key intermediate in the synthesis of various pharmaceutical compounds and is a subject of interest in medicinal chemistry. Understanding its solubility and stability profiles is critical for its effective use in research and development, particularly in areas such as reaction kinetics, formulation development, and quality control. This technical guide provides a comprehensive overview of the available data on the solubility of **6-Bromovanillin** in common solvents and its stability under various conditions. Where specific experimental data for **6-Bromovanillin** is not publicly available, this guide outlines established methodologies and principles for its determination.

Physicochemical Properties of 6-Bromovanillin

A summary of the key physicochemical properties of **6-Bromovanillin** is presented in the table below.



Property	Value	Reference
CAS Number	60632-40-8	[1][2]
Molecular Formula	C ₈ H ₇ BrO ₃	[1][2]
Molecular Weight	231.04 g/mol	[1][2]
Appearance	White to off-white or light yellow solid	[3][4]
Melting Point	178-180 °C	[2]
pKa (Predicted)	6.83 ± 0.23	[3]

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The available solubility data for **6-Bromovanillin** is summarized below.

Qualitative Solubility

Based on available literature, **6-Bromovanillin** exhibits the following qualitative solubility characteristics:

Solvent	Solubility	Reference
Chloroform	Soluble	[3]
Dichloromethane (DCM)	Soluble	[3]
Ethyl Acetate	Soluble	[3]
Methanol	Soluble	[2]
Water	Sparingly Soluble	[3]

A recrystallization protocol from ethyl acetate/n-heptane suggests good solubility in ethyl acetate and poor solubility in n-heptane.[3]



Quantitative Solubility

Quantitative solubility data for **6-Bromovanillin** is limited. The most definitive value found is in dimethyl sulfoxide (DMSO).

Solvent	Solubility (mg/mL)	Molar Equivalent (mM)	Reference
Dimethyl Sulfoxide (DMSO)	50	216.41	[1]

Quantitative solubility data in other common solvents such as ethanol, acetone, and at varying temperatures in aqueous solutions are not readily available in the reviewed literature.

Stability Profile

The chemical stability of **6-Bromovanillin** is crucial for its storage, handling, and application in multi-step syntheses or as a final product.

Storage Conditions

Several sources recommend specific storage conditions to ensure the stability of **6-Bromovanillin**, indicating its susceptibility to degradation under ambient conditions.

Condition	Recommendation	Reference
Temperature	Store at 2-8°C or -20°C (as powder)	[1][3]
Store at -80°C (in solvent)	[1]	
Atmosphere	Store under an inert gas (nitrogen or argon)	[3]
General	Store in a cool, dry place	[5]

Degradation Pathways



Specific studies detailing the degradation pathways of **6-Bromovanillin** under various stress conditions (e.g., pH, light, heat) are not extensively documented in the public domain. However, based on the chemical structure of the related compound, vanillin, potential degradation pathways can be inferred.

- Oxidation: The aldehyde functional group is susceptible to oxidation to a carboxylic acid. Studies on vanillin have shown its slow oxidation to vanillic acid upon exposure to air.
- Photodegradation: Aromatic aldehydes can undergo photodegradation. Studies on vanillin have shown that it can generate radicals upon photolysis, leading to the formation of dimers and other degradation products.[6][7] Direct photodegradation of vanillin itself is considered unlikely, but photosensitized degradation can occur.[8]

Forced degradation studies under acidic, basic, oxidative, and photolytic conditions would be necessary to definitively identify the degradation products and pathways for **6-Bromovanillin**.

Experimental Protocols

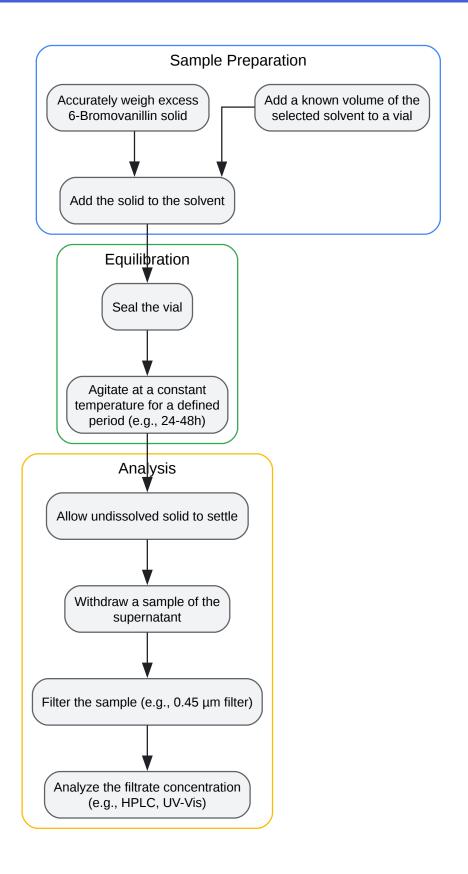
Detailed, validated experimental protocols for determining the solubility and stability of **6-Bromovanillin** are not available in the literature. However, standardized methodologies can be applied.

Solubility Determination

Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility of a compound.





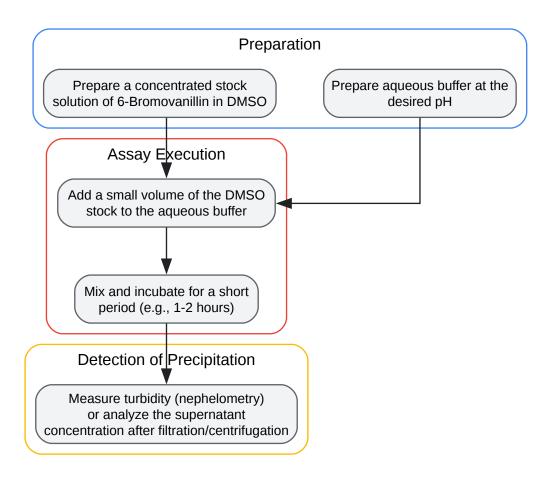
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Figure 1: Workflow for Thermodynamic Solubility Determination.



Kinetic Solubility Assay

This high-throughput method is often used in early drug discovery to assess the solubility of a compound from a DMSO stock solution.



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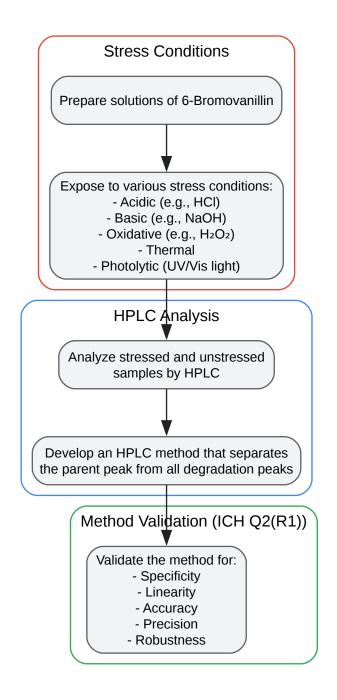
Figure 2: Workflow for Kinetic Solubility Assessment.

Stability-Indicating Method Development

A stability-indicating analytical method is crucial for accurately quantifying the decrease of the active substance due to degradation. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Forced Degradation Study Workflow





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Figure 3: Workflow for Developing a Stability-Indicating HPLC Method.

Conclusion

While **6-Bromovanillin** is a valuable compound in synthetic and medicinal chemistry, publicly available data on its quantitative solubility and stability are limited. This guide summarizes the existing information and provides a framework of standard methodologies for researchers to



determine these critical parameters. The qualitative solubility data indicates good solubility in several organic solvents and poor solubility in water. The recommended storage conditions strongly suggest that **6-Bromovanillin** is susceptible to degradation under ambient conditions. For drug development and other applications requiring high purity and stability, it is imperative that comprehensive solubility and stability studies are conducted using established protocols, such as those outlined in this guide.

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